molecular formula C11H7BrF4N2O3 B2511692 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid CAS No. 1006447-74-0

5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid

Cat. No. B2511692
M. Wt: 371.086
InChI Key: PXTASGOSXCNATR-UHFFFAOYSA-N
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Description

The compound 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid is a chemically synthesized molecule that likely contains a furan ring, a pyrazole ring, and a bromo-difluoromethyl group. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of related furan and pyrazole derivatives are discussed, which can provide insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of furan derivatives can be achieved through a cyclization reaction of 2,3-allenoic acids in the presence of simple allenes, as described in the first paper. This process involves a cyclic oxypalladation to form a furanonyl palladium intermediate, which is then trapped by an allene to afford a pi-allylic intermediate. This intermediate can undergo nucleophilic attack by bromide ions to yield furanone derivatives . Although the specific synthesis of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, has been established using various spectroscopic techniques and confirmed by X-ray analysis . These techniques could be used to determine the structure of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid, ensuring the correct placement of functional groups and overall molecular conformation.

Chemical Reactions Analysis

The furan derivatives synthesized in the first paper can undergo further chemical reactions, such as S(N)2 nucleophilic substitution, reduction of the C-Br bond, and S(N)2'-substitution . These reactions could be relevant for the modification or functionalization of the compound , potentially leading to the synthesis of a variety of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their functional groups and molecular structure. The presence of bromo and difluoromethyl groups in the compound of interest suggests that it would have distinct reactivity and physical properties, such as solubility and boiling point. The bisphosphorylated furan derivatives discussed in the second paper provide an example of how the introduction of substituents can lead to new compounds with potentially useful properties . The specific properties of 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid would need to be determined experimentally.

Scientific Research Applications

1. Antifungal Applications

The compound 5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid has demonstrated significant potential in antifungal applications. In a study by Du et al. (2015), related compounds were synthesized and tested for their activity against various phytopathogenic fungi. These compounds showed moderate to excellent activities, with one derivative exhibiting higher antifungal activity against seven phytopathogenic fungi than the commercial antifungal agent boscalid (Du et al., 2015).

Coordination Polymers and Structural Diversity

2. Coordination Polymers

Cheng et al. (2017) explored the use of similar pyrazole derivatives in the synthesis of d10 metal coordination polymers. These polymers, involving Zn(II) and Cd(II) ions, demonstrated diverse structural forms and potential applications in materials science, especially in the context of chiral coordination polymers (Cheng et al., 2017).

Synthesis and Structural Analysis

3. Synthesis Techniques

Martins et al. (2009) investigated the synthesis of halomethylated pyrazolo[1,5-a]pyrimidines, demonstrating the flexibility and potential for diverse chemical modifications of the pyrazole backbone. Such modifications have implications for further research into the synthesis of complex organic compounds (Martins et al., 2009).

Antimicrobial and Antioxidant Activity

4. Biological Activities

Govindaraju et al. (2012) evaluated the antimicrobial and antioxidant activities of pyrazoline derivatives, underscoring the biological significance of this class of compounds. The study emphasized the structure-activity relationships, highlighting the importance of chemical structure in determining biological efficacy (Govindaraju et al., 2012).

Crystal Structure and Chemical Properties

5. Crystallographic Studies

Borisova et al. (2016) performed X-ray structural analysis on pyrazole derivatives, providing insights into their stereochemical peculiarities. Such studies are crucial for understanding the molecular structure and potential reactivity of these compounds (Borisova et al., 2016).

properties

IUPAC Name

5-[[4-bromo-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF4N2O3/c12-6-7(9(13)14)17-18(8(6)10(15)16)3-4-1-2-5(21-4)11(19)20/h1-2,9-10H,3H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTASGOSXCNATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C(=C(C(=N2)C(F)F)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid

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